3-Nitrosotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrosotyrosine is a compound formed by the nitration of the amino acid tyrosine. It is a product of the reaction between tyrosine and reactive nitrogen species, such as peroxynitrite and nitrogen dioxide. This compound is often used as a biomarker for oxidative stress and inflammation in biological systems .
Preparation Methods
3-Nitrosotyrosine can be synthesized through various methods. One common approach involves the reaction of tyrosine with peroxynitrite, a potent nitrating agent. This reaction typically occurs under physiological conditions and can be replicated in the laboratory by mixing tyrosine with a peroxynitrite solution
Chemical Reactions Analysis
3-Nitrosotyrosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-nitrotyrosine, a more stable product.
Reduction: Reduction of this compound can lead to the formation of tyrosine or other intermediates.
Substitution: The nitro group in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitrosotyrosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitrosotyrosine involves its interaction with proteins and other biomolecules. It is formed through the reaction of tyrosine residues in proteins with reactive nitrogen species. This nitration process can alter the structure and function of proteins, leading to changes in cellular signaling pathways and potentially contributing to disease processes . The primary molecular targets of this compound include enzymes and structural proteins, which can be modified through nitration, affecting their activity and stability .
Comparison with Similar Compounds
3-Nitrosotyrosine is similar to other nitrated tyrosine derivatives, such as 3-nitrotyrosine. it is unique in its formation and reactivity. While 3-nitrotyrosine is a stable end product, this compound is an intermediate that can undergo further reactions . Other similar compounds include:
Properties
CAS No. |
194294-62-7 |
---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-nitrosophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11-15/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
HWPIWDSUHVCVHB-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.